Aqueous Solubility: 2,400-Fold Reduction vs. Unsubstituted Benzamide Drives Formulation Considerations
N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide exhibits a calculated aqueous solubility of 5.6E-3 g/L at 25 °C, a value that is approximately 2,400‑fold lower than the 13.5 g/L solubility of unsubstituted benzamide [1]. This drastic reduction is a direct consequence of the electron‑withdrawing trifluoromethyl substituent, which increases molecular lipophilicity and decreases hydration capacity.
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | 5.6E-3 g/L |
| Comparator Or Baseline | Benzamide (unsubstituted): 13.5 g/L |
| Quantified Difference | ~2,410-fold lower solubility for the target compound |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
This quantifiable difference dictates the choice of solvent systems (e.g., DMSO vs. aqueous buffers) for in vitro assays and informs formulation strategies where aqueous solubility is a critical parameter.
- [1] Wikipedia. Benzamide. Wikimedia Foundation. View Source
